![molecular formula C48H32N2O B14074604 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities. This compound is particularly interesting due to its unique structure, which includes an oxybis linkage between biphenyl and carbazole units. This structure imparts unique electronic properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) typically involves the reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst. The reaction conditions often include the use of Pd2(dba)3 and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene as the catalytic system . The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole units. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of various organic materials, including polymers and small molecules with unique electronic properties. It is also used as a building block in the design of new materials for organic electronics .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anti-inflammatory properties. The unique structure of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) makes it a candidate for further exploration in these areas .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new therapeutic agents. Additionally, its unique electronic properties may be explored for use in medical devices and sensors .
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function. The compound’s ability to transport holes efficiently makes it a valuable material in electronic devices, where it can facilitate charge transfer and improve device performance .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound has a similar structure but lacks the oxybis linkage, resulting in different electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: This compound includes tert-butyl groups, which can influence its solubility and electronic properties.
Uniqueness: The presence of the oxybis linkage in 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) imparts unique electronic properties that are not observed in similar compounds. This linkage can enhance the compound’s ability to transport holes and improve its thermal stability, making it a valuable material for various applications .
Eigenschaften
Molekularformel |
C48H32N2O |
|---|---|
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H |
InChI-Schlüssel |
PUMBYCIOZWSYPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
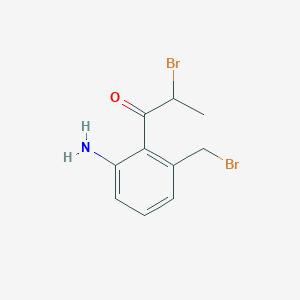


![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

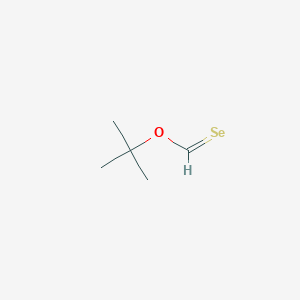
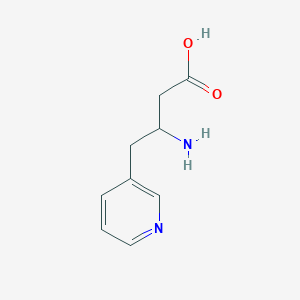


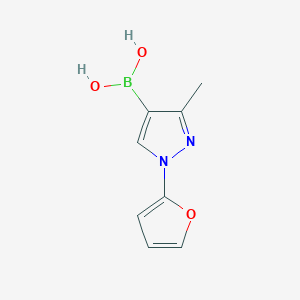
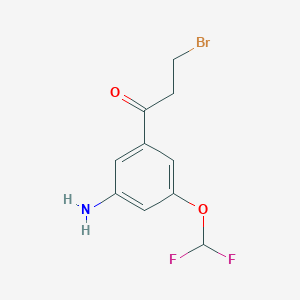
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

